molecular formula C33H32Cl2N4O2 B503557 1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

Cat. No.: B503557
M. Wt: 587.5g/mol
InChI Key: YHKVGVQRVZHFQN-UHFFFAOYSA-N
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Description

1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone is a complex organic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring, a dichlorobenzyl group, and a diethylamino group

Preparation Methods

The synthesis of 1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dichlorobenzyl group: This step involves the use of 2,6-dichlorobenzyl chloride in the presence of a base to facilitate the nucleophilic substitution reaction.

    Attachment of the diethylamino group: This is typically done through an alkylation reaction using diethylamine.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(diethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone can be compared with other similar compounds, such as:

    1-{2-[(2,6-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}imidazole: This compound also contains a dichlorobenzyl group and exhibits similar biological activities.

    1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone: This compound shares structural similarities and is used in similar applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H32Cl2N4O2

Molecular Weight

587.5g/mol

IUPAC Name

1-[3-[2-[(2,6-dichlorophenyl)methoxy]phenyl]-4-[4-(diethylamino)phenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C33H32Cl2N4O2/c1-4-37(5-2)24-18-20-25(21-19-24)38-32(23(3)40)36-39(26-12-7-6-8-13-26)33(38)27-14-9-10-17-31(27)41-22-28-29(34)15-11-16-30(28)35/h6-21,33H,4-5,22H2,1-3H3

InChI Key

YHKVGVQRVZHFQN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4OCC5=C(C=CC=C5Cl)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4OCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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